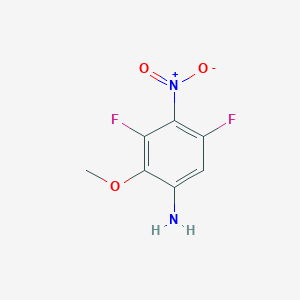
3,5-Difluoro-2-methoxy-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-2-methoxy-4-nitroaniline is an organic compound with the molecular formula C(_7)H(_6)F(_2)N(_2)O(_3) It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methoxy-4-nitroaniline typically involves the nitration of 3,5-difluoro-2-methoxyaniline. The process can be summarized as follows:
Nitration Reaction: 3,5-Difluoro-2-methoxyaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position relative to the amino group.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and consistent product quality.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols, which can replace the fluorine atoms under appropriate conditions.
Oxidation: Although less common, the methoxy group can be oxidized to a formyl or carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products:
Reduction: 3,5-Difluoro-2-methoxy-4-phenylenediamine.
Substitution: Products depend on the nucleophile used, such as 3,5-diamino-2-methoxy-4-nitroaniline when using an amine.
Oxidation: 3,5-Difluoro-2-formyl-4-nitroaniline or 3,5-Difluoro-2-carboxy-4-nitroaniline.
Aplicaciones Científicas De Investigación
3,5-Difluoro-2-methoxy-4-nitroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated aromatic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays due to its unique electronic properties.
Medicine: Research is ongoing into its potential as a precursor for pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as increased chemical resistance and stability.
Mecanismo De Acción
The mechanism by which 3,5-Difluoro-2-methoxy-4-nitroaniline exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of electron-withdrawing groups like fluorine and nitro can significantly influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
3,5-Difluoro-4-nitroaniline: Lacks the methoxy group, which can alter its reactivity and applications.
2-Methoxy-4-nitroaniline:
3,5-Difluoroaniline: Lacks both the methoxy and nitro groups, making it less versatile in certain chemical reactions.
Uniqueness: 3,5-Difluoro-2-methoxy-4-nitroaniline is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise control over molecular interactions.
Propiedades
IUPAC Name |
3,5-difluoro-2-methoxy-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c1-14-7-4(10)2-3(8)6(5(7)9)11(12)13/h2H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHYONWYHNMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1N)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
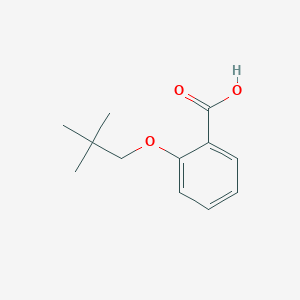
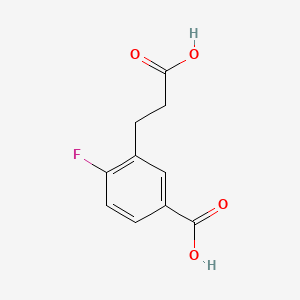
![tert-butyl (2S,4R)-2-({[(4-methylbenzene)sulfonyl]oxy}methyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate](/img/structure/B8133870.png)
![Dimethyl(3-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propyl)amine hydrochloride](/img/structure/B8133877.png)
![3-Amino-4H,5H,6H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B8133879.png)
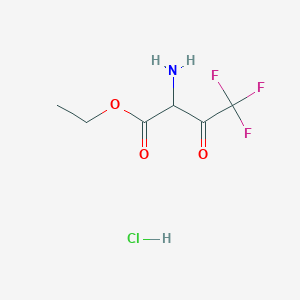
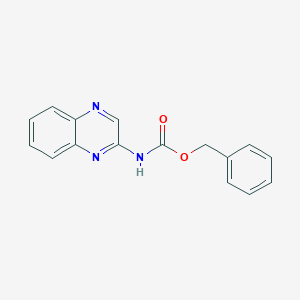
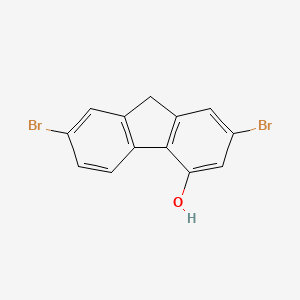

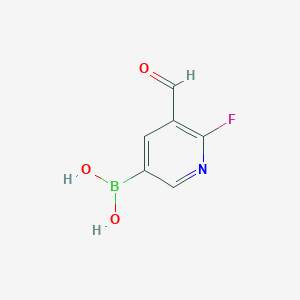
![4-Amino-N-[3-(3-aminopropanamido)propyl]butanamide](/img/structure/B8133911.png)
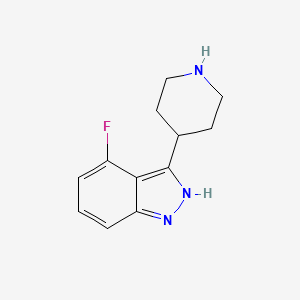
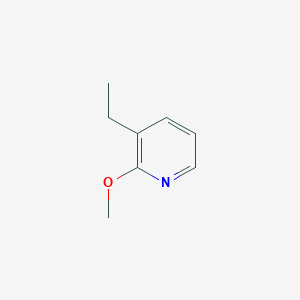
![2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B8133931.png)
